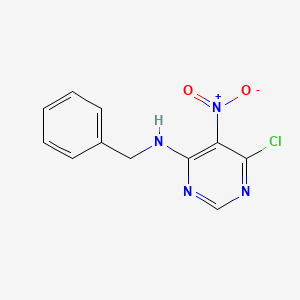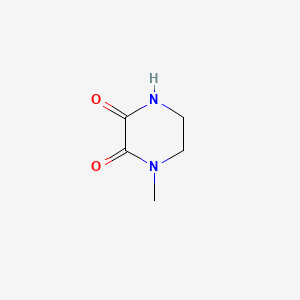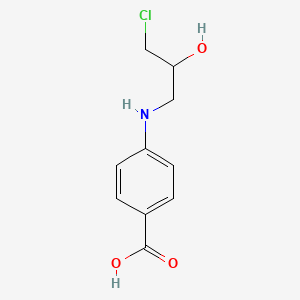
4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid is an organic compound that features a benzoic acid core with a 3-chloro-2-hydroxy-propylamino substituent
作用機序
Target of Action
The primary target of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid, also known as 3-chloro-2-hydroxypropyl trimethyl ammonium chloride (CHTAC), is the cell membrane of bacteria and fungi . The compound is a derivative of chitosan, a natural polymer known for its antimicrobial properties . It has been found to interact with negatively charged microbial entities due to its cationic nature .
Mode of Action
The mode of action of CHTAC involves its interaction with the cell membrane of microorganisms . The compound’s cationic nature allows it to bind to the negatively charged cell membrane, disrupting its integrity . This disruption can lead to leakage of intracellular contents, ultimately causing cell death . The exact details of this interaction are still under debate .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the cell membrane, which is crucial for various cellular processes . This interference can disrupt essential biochemical pathways within the cell, leading to cell death .
Result of Action
The primary result of CHTAC’s action is the death of microbial cells . By disrupting the integrity of the cell membrane, the compound causes leakage of intracellular contents, leading to cell death . This antimicrobial action makes CHTAC a potential candidate for various applications, including antimicrobial coatings, wound dressings, and water purification .
Action Environment
The action of CHTAC can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the pH and ionic strength of the environment . Moreover, the presence of other functional groups or chemical compounds can also influence the efficiency of CHTAC
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-2-hydroxy-propylamino)-benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3-chloro-2-hydroxypropylamine. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Starting Materials: 4-aminobenzoic acid and 3-chloro-2-hydroxypropylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 40-50°C.
Procedure: The 4-aminobenzoic acid is dissolved in water, and 3-chloro-2-hydroxypropylamine is added dropwise with constant stirring. The reaction mixture is maintained at the desired temperature for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of amines or alcohols from the original compound.
科学的研究の応用
4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: Employed in the synthesis of polymers and as an intermediate in the production of other chemical compounds.
類似化合物との比較
Similar Compounds
4-(2-Hydroxyethylamino)-benzoic acid: Similar structure but with a 2-hydroxyethylamino substituent.
4-(3-Chloro-2-hydroxypropyl)-benzoic acid: Lacks the amino group, only has the 3-chloro-2-hydroxypropyl substituent.
4-(3-Chloro-2-hydroxypropylamino)-phenol: Similar structure but with a phenol core instead of benzoic acid.
Uniqueness
4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid is unique due to the presence of both the chloro and hydroxypropylamino groups on the benzoic acid core. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
4-[(3-chloro-2-hydroxypropyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c11-5-9(13)6-12-8-3-1-7(2-4-8)10(14)15/h1-4,9,12-13H,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNZZVPNMSOJGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389153 |
Source


|
| Record name | 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39083-58-4 |
Source


|
| Record name | 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
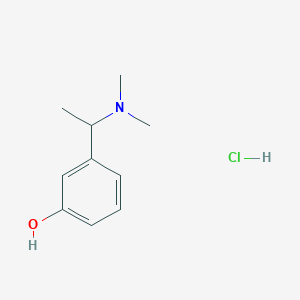








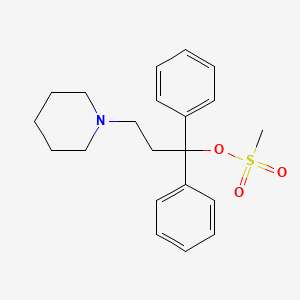
![1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B1305256.png)
